MAO-B Inhibition Potency: 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic Acid vs. Reference MAO-B Inhibitors
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid inhibits rat brain mitochondrial MAO-B with an IC50 of 115 nM [1]. In contrast, a structurally distinct MAO-B inhibitor, CHEMBL2203918 (a benzodioxole-containing derivative), exhibited a significantly higher IC50 of 666 nM in a fluorescence-based human MAO-B assay [2]. Additionally, the reference MAO-B inhibitor selegiline displays a reported IC50 of approximately 8 nM against rat brain MAO-B under similar conditions [3], while rasagiline shows an IC50 of 4.4 nM [4]. These data position 6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid as a moderately potent MAO-B ligand, distinct from both sub-nanomolar clinical agents and weaker screening hits.
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 115 nM |
| Comparator Or Baseline | CHEMBL2203918: 666 nM; Selegiline: ~8 nM; Rasagiline: 4.4 nM |
| Quantified Difference | 5.8-fold more potent than CHEMBL2203918; 14-fold less potent than selegiline |
| Conditions | Target: Rat brain MAO-B (spectrophotometric); Comparators: Human MAO-B (fluorescence) and rat MAO-B (literature) |
Why This Matters
This compound offers a defined MAO-B inhibitory potency that is intermediate between high-affinity clinical agents and lower-activity screening hits, enabling dose-response studies without extreme potency constraints.
- [1] BindingDB BDBM50038084. IC50: 115 nM. Assay: Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate. View Source
- [2] BindingDB BDBM50401986 (CHEMBL2203918). IC50: 666 nM. Assay: Inhibition of human MAO-B by fluorescence. View Source
- [3] Youdim MB, Bakhle YS. Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. Br J Pharmacol. 2006;147 Suppl 1:S287-96. View Source
- [4] Finberg JP, et al. Pharmacological properties of the anti-Parkinson drug rasagiline; modification of endogenous brain amines, reserpine reversal, serotonergic and dopaminergic behaviours. Neuropharmacology. 2002;43(7):1110-8. View Source
